Cas no 20434-22-4 (6-bromohexan-3-one)

6-bromohexan-3-one 化学的及び物理的性質
名前と識別子
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- 3-Hexanone, 6-bromo-
- 6-bromohexan-3-one
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計算された属性
- せいみつぶんしりょう: 177.99933
じっけんとくせい
- PSA: 17.07
6-bromohexan-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-180750-0.25g |
6-bromohexan-3-one |
20434-22-4 | 95% | 0.25g |
$325.0 | 2023-09-19 | |
TRC | B519180-50mg |
6-bromohexan-3-one |
20434-22-4 | 50mg |
$ 160.00 | 2022-06-07 | ||
TRC | B519180-10mg |
6-bromohexan-3-one |
20434-22-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-180750-0.5g |
6-bromohexan-3-one |
20434-22-4 | 95% | 0.5g |
$512.0 | 2023-09-19 | |
Enamine | EN300-180750-5g |
6-bromohexan-3-one |
20434-22-4 | 95% | 5g |
$1903.0 | 2023-09-19 | |
A2B Chem LLC | AB05362-100mg |
3-Hexanone, 6-bromo- |
20434-22-4 | 95% | 100mg |
$275.00 | 2024-04-20 | |
A2B Chem LLC | AB05362-500mg |
3-Hexanone, 6-bromo- |
20434-22-4 | 95% | 500mg |
$574.00 | 2024-04-20 | |
A2B Chem LLC | AB05362-50mg |
3-Hexanone, 6-bromo- |
20434-22-4 | 95% | 50mg |
$197.00 | 2024-04-20 | |
A2B Chem LLC | AB05362-1g |
3-Hexanone, 6-bromo- |
20434-22-4 | 95% | 1g |
$726.00 | 2024-04-20 | |
Aaron | AR002A5A-250mg |
3-Hexanone, 6-bromo- |
20434-22-4 | 95% | 250mg |
$472.00 | 2025-01-21 |
6-bromohexan-3-one 関連文献
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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7. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
6-bromohexan-3-oneに関する追加情報
Recent Advances in the Application of 6-Bromohexan-3-one (CAS: 20434-22-4) in Chemical Biology and Pharmaceutical Research
6-Bromohexan-3-one (CAS: 20434-22-4) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its bromo and ketone functional groups, serves as a key building block in the synthesis of various bioactive molecules. Recent studies have explored its utility in drug discovery, medicinal chemistry, and bioconjugation strategies, highlighting its importance in the development of novel therapeutics and research tools.
A recent study published in the Journal of Medicinal Chemistry investigated the use of 6-bromohexan-3-one as a precursor for the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). The researchers demonstrated that the bromo group of 6-bromohexan-3-one could be efficiently substituted with nucleophiles, enabling the rapid generation of diverse compound libraries. These libraries were screened against a panel of PPIs, leading to the identification of several promising lead compounds with nanomolar affinity. The study underscores the potential of 6-bromohexan-3-one as a valuable scaffold in drug discovery.
In another study, researchers utilized 6-bromohexan-3-one to develop a novel class of bioconjugation reagents. By leveraging the reactivity of the bromo group, they synthesized a series of heterobifunctional linkers capable of selectively modifying biomolecules such as proteins and nucleic acids. These linkers were employed in the construction of antibody-drug conjugates (ADCs), demonstrating improved stability and efficacy compared to traditional conjugation methods. The findings suggest that 6-bromohexan-3-one-based linkers could enhance the design and performance of next-generation biotherapeutics.
Furthermore, advancements in synthetic methodologies have expanded the utility of 6-bromohexan-3-one in medicinal chemistry. A recent report in Organic Letters described a one-pot, multi-component reaction involving 6-bromohexan-3-one, enabling the efficient synthesis of complex heterocyclic frameworks. These frameworks are of particular interest in the development of kinase inhibitors and GPCR modulators, offering new avenues for targeting challenging disease pathways. The study highlights the compound's role in streamlining synthetic routes and accelerating drug discovery efforts.
Despite these promising developments, challenges remain in the optimization of 6-bromohexan-3-one-derived compounds for clinical applications. Issues such as metabolic stability, pharmacokinetics, and off-target effects require further investigation. Ongoing research aims to address these limitations through structural modifications and advanced screening techniques. Collaborative efforts between academic and industrial researchers are expected to drive innovation in this area, paving the way for the translation of 6-bromohexan-3-one-based discoveries into therapeutic solutions.
In conclusion, 6-bromohexan-3-one (CAS: 20434-22-4) continues to emerge as a pivotal tool in chemical biology and pharmaceutical research. Its versatility in synthesis, bioconjugation, and drug discovery underscores its potential to contribute to the development of novel therapeutics and research methodologies. As the field progresses, further exploration of its applications and optimization strategies will be essential to unlocking its full potential.
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